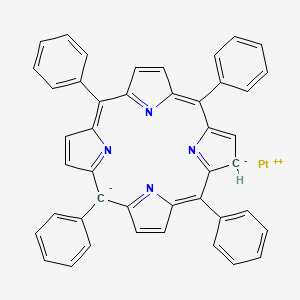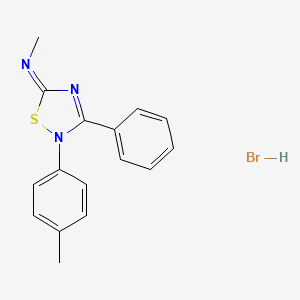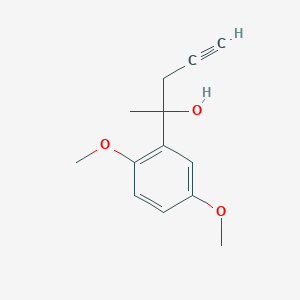
3-(1-Fluoroethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(1-Fluoroethyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, where an imine and an alkene undergo photochemical cycloaddition to form the azetidine ring . Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines can involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. The use of photochemical reactions and nucleophilic substitutions are common due to their efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Fluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoroethyl ketones, while reduction can produce various azetidine derivatives .
Scientific Research Applications
3-(1-Fluoroethyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Fluoroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and fluoroethyl group. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The fluoroethyl group can enhance the compound’s stability and reactivity, influencing its interaction with biological targets .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Comparison: 3-(1-Fluoroethyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it is more reactive due to higher ring strain, making it suitable for applications requiring high reactivity .
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
3-(1-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
WRZWJJCBGOYDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)



![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)




![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

